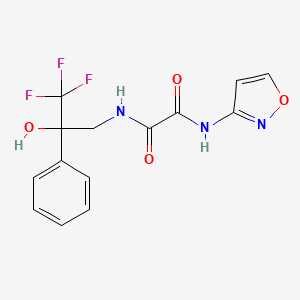

N1-(isoxazol-3-yl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N'-(1,2-oxazol-3-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3N3O4/c15-14(16,17)13(23,9-4-2-1-3-5-9)8-18-11(21)12(22)19-10-6-7-24-20-10/h1-7,23H,8H2,(H,18,21)(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHOUIGZZCVYAQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=NOC=C2)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(isoxazol-3-yl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide is a synthetic compound with potential biological applications. Its unique structure, featuring an isoxazole ring and a trifluorinated side chain, suggests interesting pharmacological properties. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.

The chemical formula for this compound is , with a molecular weight of 343.26 g/mol. Its structural characteristics include:

| Property | Value |

|---|---|

| Molecular Formula | C14H12F3N3O4 |

| Molecular Weight | 343.26 g/mol |

| CAS Number | 1351616-29-9 |

| Density | N/A |

| Melting Point | N/A |

| Boiling Point | N/A |

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that isoxazole derivatives can inhibit bacterial growth by disrupting cell wall synthesis and function. The trifluoromethyl group may enhance lipophilicity, improving cellular uptake and bioactivity against various bacterial strains.

Case Studies

- Case Study on Antibacterial Efficacy : A study evaluating the antibacterial effects of similar oxalamide compounds reported a significant reduction in the growth of Staphylococcus aureus and Escherichia coli when treated with these derivatives. The minimal inhibitory concentration (MIC) values were lower than those of standard antibiotics, suggesting a promising alternative for antibiotic-resistant strains.

- Antiparasitic Activity : In animal models, isoxazoline derivatives have shown effectiveness against ectoparasites in veterinary medicine. These studies highlight the potential for developing new treatments for parasitic infections in both human and veterinary contexts.

The biological activity of this compound likely involves multiple mechanisms:

- Inhibition of Enzymatic Activity : Compounds containing isoxazole rings often act as enzyme inhibitors, disrupting critical biochemical pathways in bacteria and parasites.

- Membrane Disruption : The hydrophobic nature of the trifluoromethyl group may facilitate interaction with lipid membranes, leading to increased permeability and cell lysis.

Q & A

Q. How can crystallography resolve stereochemical uncertainties in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.